Chrysoeriol-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chrysoeriol-d3 is a deuterated form of chrysoeriol, a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds found in various fruits, vegetables, and plants. Chrysoeriol itself is a methoxy derivative of luteolin and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chrysoeriol-d3 can be synthesized through the methylation of luteolin using specific methyltransferases. The process involves the transfer of a methyl group to luteolin, resulting in the formation of chrysoeriol . The deuterated form, this compound, is obtained by incorporating deuterium atoms into the structure during the synthesis process. This can be achieved using deuterated reagents and solvents under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Chrysoeriol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce reduced flavonoid derivatives .

Wissenschaftliche Forschungsanwendungen

Chrysoeriol-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid metabolism and interactions.

Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.

Wirkmechanismus

Chrysoeriol-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as xanthine dehydrogenase/oxidase and cytochrome P450 1B1 . These interactions lead to the modulation of oxidative stress and inflammatory responses, contributing to its therapeutic effects. Additionally, this compound influences signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT, which are involved in cell proliferation, apoptosis, and immune responses .

Vergleich Mit ähnlichen Verbindungen

Chrysoeriol-d3 is similar to other flavonoids such as luteolin, diosmetin, and apigenin. it is unique due to its methoxy group at the 3’ position, which enhances its biological activity and stability . Other similar compounds include:

Luteolin: A non-methylated flavonoid with similar anti-inflammatory and antioxidant properties.

Diosmetin: Another methoxy derivative of luteolin, differing in the position of the methoxy group.

Apigenin: A flavonoid with a similar structure but lacking the methoxy group.

This compound stands out due to its enhanced stability and bioavailability, making it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Chrysoeriol-d3, a methylated flavone derivative of chrysoeriol, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is synthesized from various plant sources and exhibits a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective effects. Its pharmacological significance is attributed to its ability to modulate multiple signaling pathways and interact with various molecular targets.

Anticancer Properties

This compound has shown promising anticancer activity across several tumor cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through various mechanisms:

- Cell Lines Tested :

- A549 (human lung cancer)

- HeLa (cervical cancer)

- HT-29 (colon cancer)

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of autophagy; inhibition of m-TOR/PI3K/AKT |

| HeLa | 20 | Cell cycle arrest; apoptosis induction |

| HT-29 | 25 | Inhibition of migration and invasion |

In a study conducted by Wei et al., this compound demonstrated significant antiproliferative effects on A549 cells, inducing autophagy through the upregulation of Beclin-1 and LC3-II proteins while downregulating p62 . The compound also caused a marked increase in cells arrested in the sub-G1 phase, indicating apoptosis.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 2: Anti-inflammatory Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Macrophage cell line | Reduced TNF-α and IL-6 secretion |

| In vivo | Rat model of arthritis | Decreased paw swelling and joint inflammation |

In vivo studies have shown that this compound can ameliorate acute skin inflammation and provide renal protection against acute kidney injury . These effects are mediated through the inhibition of NF-kB signaling pathways.

Neuroprotective Activity

Research indicates that this compound possesses neuroprotective qualities, particularly in models of neurodegenerative diseases such as Parkinson’s disease. It has been shown to enhance functional recovery in rat models following cerebral ischemia.

Table 3: Neuroprotective Effects of this compound

| Model | Treatment Duration | Outcome |

|---|---|---|

| Rat model | 14 days | Improvement in neurological function |

| In vitro | 24 hours | Protection against oxidative stress-induced apoptosis |

In a study by Zhang et al., this compound was found to significantly improve neurological outcomes in rats post-cerebral ischemia, suggesting its potential as a therapeutic agent for stroke recovery .

The biological activities of this compound are mediated through various cellular and molecular mechanisms:

- Modulation of Signaling Pathways : this compound has been identified as an inhibitor of the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation in cancer cells .

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, contributing to its neuroprotective effects.

- Interaction with Receptors : It shows binding affinity to several receptors involved in inflammation and cancer progression, enhancing its therapeutic potential.

Eigenschaften

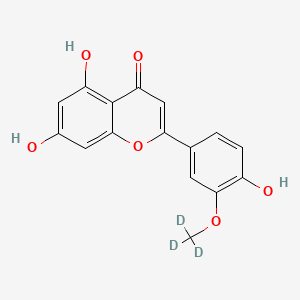

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZVLDHREVKTSH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.